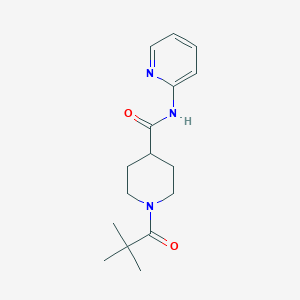
4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide
Vue d'ensemble
Description
4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide, also known as EPEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. EPEB is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes, including learning and memory, addiction, anxiety, and depression.
Mécanisme D'action
4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of mGluR5 by glutamate leads to the activation of various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) pathways, which are involved in synaptic plasticity and neuronal survival. 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide enhances the activity of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site, leading to an increase in the affinity and efficacy of glutamate binding.
Biochemical and physiological effects:
4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of learning and memory. 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide has also been shown to reduce anxiety and depression-like behaviors in animal models of these disorders. 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction. 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide has several advantages for lab experiments, including its selective modulation of mGluR5, its favorable pharmacokinetic profile, and its well-established synthesis method. However, 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide. One direction is to further explore the therapeutic potential of 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to investigate the molecular mechanisms underlying the effects of 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide on synaptic plasticity and neuronal survival. Additionally, the development of more selective and potent modulators of mGluR5, including 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide analogs, may lead to the discovery of new therapeutic agents for these disorders.
Applications De Recherche Scientifique
4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The selective modulation of mGluR5 by 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide has been shown to enhance synaptic plasticity, improve cognitive function, and reduce anxiety and depression-like behaviors in animal models. 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction.
Propriétés
IUPAC Name |
4-ethoxy-N-(1-ethylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-18-11-9-14(10-12-18)17-16(19)13-5-7-15(8-6-13)20-4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYARSACBYJDZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(1-ethylpiperidin-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-1-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4768328.png)
![4-methoxy-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide](/img/structure/B4768333.png)
![N-[3-(dimethylamino)propyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4768335.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4768338.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4768341.png)
![(2-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4768345.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4768349.png)
![1-[(2-chlorobenzyl)oxy]-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4768352.png)
![3-ethyl-5-methyl-N-[2-(methylthio)phenyl]-4-isoxazolecarboxamide](/img/structure/B4768368.png)
![N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4768376.png)
![4-bromo-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4768382.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4768383.png)
![N-[4-({2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide](/img/structure/B4768413.png)
